![molecular formula C22H20N4 B1392661 3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1243023-65-5](/img/structure/B1392661.png)
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Vue d'ensemble
Description
A compound’s description usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
The synthesis involves one-pot three-component and one-pot four-component reactions. Mono and dialkylation of the core compound under various conditions yield different derivatives .
Results: The derivatives have been tested for antibacterial and antifungal activities, showing promise as antimicrobial agents .
Methods of Application: Derivatives are synthesized through reactions with hydrazine and various electrophiles, followed by testing for biological activity .
Results: Some derivatives have shown a wide range of pharmacological activities, highlighting their potential in drug development .
Methods of Application: Derivatives may be used in conjunction with assays like MTT to measure cell viability based on redox potential .
Results: Actively respiring cells convert compounds to formazan, which is quantified to assess cell viability .
Methods of Application: Cytotoxic activities are assessed using MTT assays, and molecular docking studies are conducted to understand the interaction with biological targets .
Results: Certain derivatives have shown promising cytotoxic activity, indicating potential as anticancer agents .
Methods of Application: Synthetic pathways are designed to produce derivatives with enhanced antimicrobial properties .
Results: Selected derivatives have demonstrated effective antibacterial and antifungal activities .
Methods of Application: Derivatives are synthesized and applied to biological systems to observe interactions and effects .
Results: The interactions could lead to insights into new biological mechanisms or therapeutic approaches .
Methods of Application: The synthesis involves annulation of the pyrazole ring to the thiazole or thiazine ring through condensation reactions .
Results: The resulting compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .
Methods of Application: One-pot multi-component synthesis is employed to create derivatives, which are then tested for their antibacterial and antifungal activities .
Results: Selected derivatives have shown promising results in combating microbial infections .
Methods of Application: Derivatives are synthesized and applied to biological systems to observe interactions and effects, which could lead to new therapeutic approaches .
Results: These studies have the potential to uncover novel biological mechanisms and contribute to drug discovery efforts .
Methods of Application: Multi-component domino reactions (MDRs), particularly in aqueous media, are utilized for the synthesis of these derivatives .
Results: This approach aligns with the principles of green chemistry, offering a more environmentally friendly method of synthesis .
Methods of Application: The derivatives are synthesized and subjected to various pharmacological assays to determine their efficacy in the mentioned applications .
Results: The activities observed suggest that these derivatives could be valuable in the treatment of various medical conditions .
Methods of Application: The compound serves as a precursor for the synthesis of MOFs, which have applications in gas storage, separation, and catalysis .
Results: The use of this compound in MOFs synthesis has led to the development of materials with specific properties tailored for industrial applications .
Methods of Application: Neuropharmacological studies involve the synthesis of derivatives that interact with various neurotransmitter receptors and enzymes .
Results: Derivatives have shown promise in modulating neurotransmitter activity, which could be beneficial in treating neurological disorders .
Methods of Application: Synthetic derivatives are tested on crops and pests to evaluate their efficacy and safety .
Results: Some derivatives have demonstrated potential as safe and effective agricultural chemicals .
Methods of Application: Studies include the application of derivatives to contaminated samples and the measurement of pollutant degradation .
Results: Certain derivatives have shown effectiveness in degrading pollutants, suggesting their use in environmental cleanup .
Methods of Application: Derivatives are incorporated into nanoparticles, which are then characterized and tested for their properties .
Results: Nanoparticles containing the compound have exhibited desirable characteristics for medical applications .
Methods of Application: The derivatives are used in spectroscopic and chromatographic methods to enhance the detection of analytes .
Results: These derivatives have improved the sensitivity and specificity of analytical methods .
Methods of Application: Derivatives are tested as catalysts in various organic reactions to evaluate their catalytic activity .
Results: Some derivatives have shown to catalyze reactions effectively, indicating their potential as industrial catalysts .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It could include suggesting modifications to its structure to enhance its properties or finding new applications for it.
Please note that the availability of this information depends on how extensively the compound has been studied. For a less known compound, not all of this information may be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.
Propriétés
IUPAC Name |
5-methyl-3,9-diphenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-16-19-15-23-21(17-9-4-2-5-10-17)20-13-8-14-25(20)22(19)26(24-16)18-11-6-3-7-12-18/h2-14,21,23H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNYEWOKIPVJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,6-diphenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
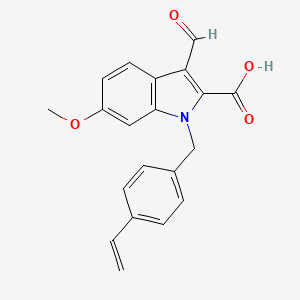
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
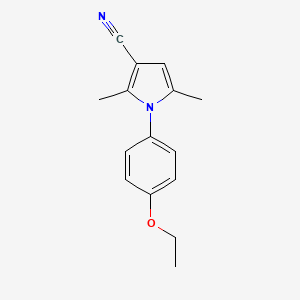
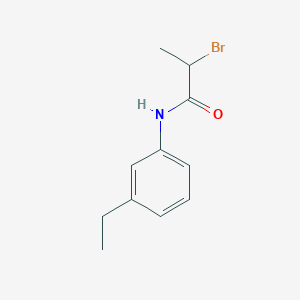
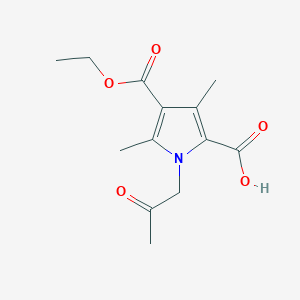
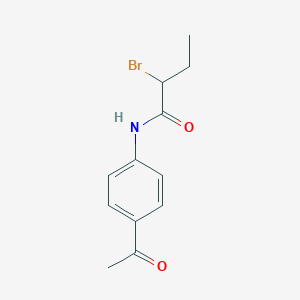

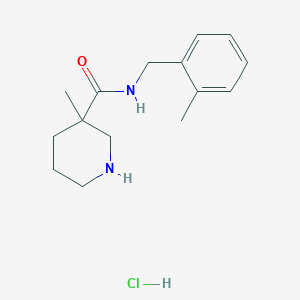
![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)
![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)
![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)